(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
CAS No.: 1384435-42-0
Cat. No.: VC2882609
Molecular Formula: C9H11Cl2F2NO
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384435-42-0 |
|---|---|
| Molecular Formula | C9H11Cl2F2NO |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | ZCPBUTRVGCQISG-NUBCRITNSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl |
| SMILES | CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl |
Introduction
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro-substituted phenyl ring and a difluoromethoxy group, contributes to its distinct chemical and biological properties. This article aims to provide a comprehensive overview of the compound, including its synthesis, properties, and potential applications.
Synthesis Methods
The synthesis of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves several key steps:
-
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(difluoromethoxy)benzene and (R)-1-phenylethanamine.
-
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon or a Lewis acid.
-
Reaction Steps: The key steps include the formation of the ethanamine moiety and the introduction of the difluoromethoxy group onto the phenyl ring.
Biological Activity:
-
Receptor Binding: The compound may interact with specific receptors, modulating cellular signaling pathways.
-
Enzyme Inhibition: It could inhibit certain enzymes, impacting metabolic processes crucial for cell function.
-
Gene Expression Modulation: The compound may alter gene expression patterns, influencing various cellular responses and functions.
Potential Applications:
-
Medicinal Chemistry: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
-
Pharmacology: It may be used to study the effects of difluoromethoxy-substituted compounds on biological systems.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Unique Features |
|---|---|---|---|
| (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride | 1384435-42-0 | 258.09 g/mol | Difluoromethoxy group |
| (1R)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | - | - | Trifluoromethoxy group |
| (1R)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine hydrochloride | - | - | Methoxy group |
| (1R)-1-[5-chloro-2-(fluoromethoxy)phenyl]ethan-1-amine hydrochloride | - | - | Fluoromethoxy group |
Safety and Handling
-
Storage Conditions: The compound should be stored in an inert atmosphere at controlled temperatures.
-
Safety Precautions: Handling requires protective equipment due to potential skin irritation and other hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume